4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N,N-dimethylnaphthalen-1-amine
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Overview
Description
4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N,N-dimethylnaphthalen-1-amine is a complex organic compound that features an aziridine ring, a cyclopropylmethyl group, and a naphthalene moiety. Aziridines are known for their three-membered ring structure containing one nitrogen atom, which imparts significant strain and reactivity to the molecule .
Preparation Methods
The synthesis of 4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N,N-dimethylnaphthalen-1-amine typically involves the following steps:
Cyclization of Haloamines and Amino Alcohols: An amine functional group displaces an adjacent halide in an intramolecular nucleophilic substitution reaction to generate the aziridine ring.
Nitrene Addition: Nitrenes, generated from organic azides or other precursors, add to alkenes to form aziridines.
Industrial Production: The industrial production of aziridines often involves the dehydration of amino alcohols using oxide catalysts at high temperatures.
Chemical Reactions Analysis
4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N,N-dimethylnaphthalen-1-amine undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions typically target the aziridine ring, converting it into an amine.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis due to its reactive aziridine ring.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of 4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N,N-dimethylnaphthalen-1-amine involves the reactivity of the aziridine ring. The strained three-membered ring can undergo nucleophilic attack, leading to ring-opening and the formation of reactive intermediates. These intermediates can interact with various molecular targets, including DNA and proteins, leading to biological effects .
Comparison with Similar Compounds
Similar compounds include other aziridine-containing molecules such as:
Mitomycin C: A chemotherapeutic agent with an aziridine ring that alkylates DNA.
Porfiromycin: Another aziridine-containing antibiotic with similar DNA-alkylating properties.
Azinomycin B: A natural product with an aziridine ring used in cancer research.
4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N,N-dimethylnaphthalen-1-amine is unique due to its combination of a cyclopropylmethyl group and a naphthalene moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-N,N-dimethylnaphthalen-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-20(2)18-9-10-19(17-6-4-3-5-16(17)18)22-13-15-12-21(15)11-14-7-8-14/h3-6,9-10,14-15H,7-8,11-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQXQKZSZPKWCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C2=CC=CC=C21)OCC3CN3CC4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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